1-Theobromineacetic acid

Descripción general

Descripción

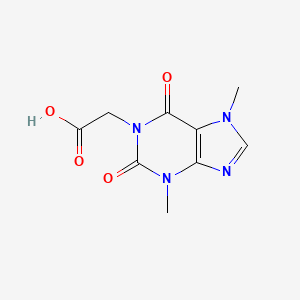

El ácido 1-teobrominacético es un compuesto químico con la fórmula molecular C₉H₁₀N₄O₄ y un peso molecular de 238.20 g/mol . Es un derivado de la teobromina, un alcaloide de xantina conocido que se encuentra en los granos de cacao. El compuesto se caracteriza por su estructura única, que incluye una porción de teobromina unida a un grupo ácido acético.

Métodos De Preparación

El ácido 1-teobrominacético se puede sintetizar mediante varios métodos. Un enfoque común implica la síntesis mecanoquímica de un cocristal de teobromina:ácido oxálico . Este método implica el uso de reacciones mecanoquímicas, que suelen ser rápidas, casi cuantitativas y se producen sin la formación de subproductos. Otro método implica el uso de metilurea y ácido cianoacético como materiales de partida, seguido de una serie de reacciones que incluyen condensación, nitrosación, reducción, acilación, cierre de anillo y metilación .

Análisis De Reacciones Químicas

El ácido 1-teobrominacético experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores comunes.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

1-Theobromineacetic acid has the molecular formula and a molecular weight of 238.20 g/mol. Its primary mechanism involves the inhibition of phosphodiesterases, which are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound increases the levels of these cyclic nucleotides, enhancing cellular signaling pathways that are crucial for various physiological functions .

Pharmaceutical Applications

- Neuroprotective Effects : Recent studies have indicated that this compound may offer neuroprotective benefits. For instance, research on rats subjected to cerebral hypoperfusion showed that treatment with theobromine significantly improved neurological scores and memory function, suggesting potential applications in treating neurodegenerative diseases .

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. This characteristic positions it as a candidate for developing therapies for inflammatory conditions such as arthritis .

- Cardiovascular Health : Like its parent compound, theobromine, this compound may enhance cardiovascular health through vasodilation and improved blood flow. Studies suggest that it could serve as a safer alternative to traditional vasodilators .

Nutritional Applications

This compound has been researched for its potential use in dietary supplements aimed at improving oral health. Its antimicrobial properties have shown effectiveness against pathogens like Streptococcus mutans, which is associated with dental caries. A study demonstrated significant zones of inhibition against this bacterium, indicating its potential as an ingredient in oral care products .

| Organism | Zone of Inhibition (mm) | P-Value |

|---|---|---|

| Streptococcus mutans | 15.50 | <0.001 |

| Lactobacillus acidophilus | 12.30 | <0.001 |

| Enterococcus faecalis | 10.00 | <0.001 |

Case Studies

- Clinical Trial on Dental Health : A clinical trial involving toothpaste containing this compound showed a significant reduction in plaque accumulation compared to fluoride toothpaste over six months, highlighting its potential as a natural alternative for dental health products.

- Chronic Inflammatory Conditions : Patients with chronic inflammatory conditions reported symptom relief after incorporating dietary sources of theobromine derivatives into their regimen, suggesting its efficacy as an adjunct therapy .

Research Findings

Recent pharmacokinetic studies indicate that after oral administration, this compound is rapidly absorbed with peak plasma concentrations achieved within one hour. Toxicological assessments reveal a favorable safety profile with no significant adverse effects reported at therapeutic doses .

Mecanismo De Acción

El mecanismo de acción del ácido 1-teobrominacético implica su interacción con varios objetivos moleculares y vías. Al igual que la teobromina, puede inhibir los receptores de adenosina y actuar como un inhibidor de la fosfodiesterasa . Esto da como resultado varios efectos fisiológicos, incluida la vasodilatación, la diuresis y la estimulación del sistema nervioso central .

Comparación Con Compuestos Similares

El ácido 1-teobrominacético es estructuralmente similar a otros derivados de xantina como la teofilina y la cafeína . Es único en su estructura específica, que incluye un grupo ácido acético unido a la porción de teobromina. Esta diferencia estructural imparte propiedades fisicoquímicas distintas y posibles aplicaciones. Compuestos similares incluyen:

Teobromina: Un alcaloide de xantina que se encuentra en los granos de cacao.

Teofilina: Un broncodilatador utilizado en el tratamiento de enfermedades respiratorias.

Cafeína: Un estimulante del sistema nervioso central que se encuentra comúnmente en el café y el té.

Actividad Biológica

1-Theobromineacetic acid is a derivative of theobromine, a well-known alkaloid found in cocoa and tea. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is chemically derived from theobromine through acetic acid substitution. The structural modification enhances its solubility and bioavailability compared to the parent compound. The molecular formula can be represented as , indicating the presence of functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that theobromine and its derivatives exhibit significant antimicrobial properties. A study highlighted that this compound demonstrates effectiveness against various pathogenic bacteria, including Streptococcus mutans and Lactobacillus acidophilus. The results showed higher zones of inhibition compared to standard fluoride toothpastes, suggesting its potential as a natural alternative for dental health products.

| Organism | Zone of Inhibition (mm) | P-Value |

|---|---|---|

| S. mutans | 15.50 | <0.001 |

| L. acidophilus | 12.30 | <0.001 |

| Enterococcus faecalis | 10.00 | <0.001 |

This table summarizes the antimicrobial efficacy of this compound compared to conventional treatments, indicating its potential applications in oral care formulations .

Anti-inflammatory Effects

Theobromine derivatives, including this compound, have been shown to modulate inflammatory responses. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in various cell lines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Cardiovascular Benefits

This compound may also contribute positively to cardiovascular health. Theobromine itself is known for its vasodilatory effects, which can enhance blood flow and reduce blood pressure. Research indicates that derivatives like this compound maintain these properties while also exhibiting lower toxicity profiles compared to traditional vasodilators.

Case Studies

Several case studies have explored the practical applications of this compound:

- Case Study 1 : A clinical trial involving subjects with dental caries showed that toothpaste containing this compound significantly reduced plaque accumulation compared to fluoride toothpaste over a six-month period.

- Case Study 2 : Patients with chronic inflammatory conditions reported reduced symptoms after incorporating dietary sources of theobromine derivatives into their regimen, highlighting its potential as an adjunct therapy.

Research Findings

Recent studies have focused on the pharmacokinetics and metabolism of this compound in humans:

- Bioavailability : Research indicates that after oral administration, this compound is rapidly absorbed and metabolized, with peak plasma concentrations achieved within one hour.

- Safety Profile : Toxicological assessments reveal a favorable safety profile with no significant adverse effects reported at therapeutic doses.

Propiedades

IUPAC Name |

2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O4/c1-11-4-10-7-6(11)8(16)13(3-5(14)15)9(17)12(7)2/h4H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTSCXLOPJCPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204672 | |

| Record name | 1-Theobromineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5614-56-2 | |

| Record name | 2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5614-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Theobromineacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005614562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Theobromineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-1-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-THEOBROMINEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XL1I8J8NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.